molecular formula C14H8Cl2OS B12995639 2-(3,5-Dichlorobenzoyl)benzothialdehyde

2-(3,5-Dichlorobenzoyl)benzothialdehyde

Cat. No.: B12995639
M. Wt: 295.2 g/mol
InChI Key: AOUGVUTWJUGYOI-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorobenzoyl)benzothialdehyde is an organic compound with the molecular formula C14H8Cl2OS It is a derivative of benzothialdehyde, where the benzoyl group is substituted with two chlorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorobenzoyl)benzothialdehyde typically involves the reaction of 3,5-dichlorobenzoyl chloride with benzothialdehyde. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

For industrial production, the synthesis of 3,5-dichlorobenzoyl chloride, a key intermediate, can be achieved through a multi-step process. This involves the sulfonation of benzoyl chloride, followed by catalytic chlorination and sulfur dioxide removal chlorination reactions. The use of quaternary phosphonium salt as a catalyst in the sulfur dioxide removal chlorination step enhances the reaction efficiency and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorobenzoyl)benzothialdehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atoms in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to facilitate the reaction.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothialdehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Dichlorobenzoyl)benzothialdehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorobenzoyl)benzothialdehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the benzothialdehyde and dichlorobenzoyl moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C14H8Cl2OS

Molecular Weight

295.2 g/mol

IUPAC Name

2-(3,5-dichlorobenzoyl)thiobenzaldehyde

InChI

InChI=1S/C14H8Cl2OS/c15-11-5-10(6-12(16)7-11)14(17)13-4-2-1-3-9(13)8-18/h1-8H

InChI Key

AOUGVUTWJUGYOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=S)C(=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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